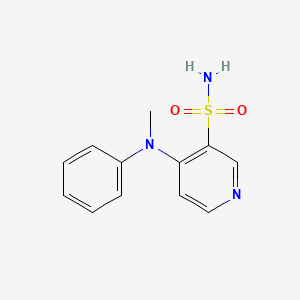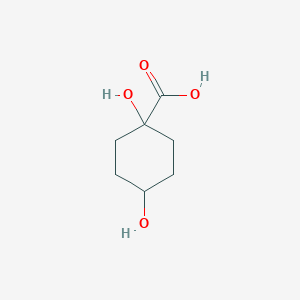
Diiodo-(3-nitrophenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodo-(3-nitrophenyl)arsane is an organoarsenic compound with the molecular formula C6H4AsI2NO2 It is characterized by the presence of two iodine atoms and a nitro group attached to a phenyl ring, which is further bonded to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diiodo-(3-nitrophenyl)arsane typically involves the iodination of a precursor compound containing a nitrophenyl group bonded to arsenic. One common method is the reaction of 3-nitrophenylarsenic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Diiodo-(3-nitrophenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a variety of functionalized arsenic compounds .
Applications De Recherche Scientifique
Diiodo-(3-nitrophenyl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It finds applications in the production of advanced materials and as a precursor for other specialized chemicals
Mécanisme D'action
The mechanism of action of diiodo-(3-nitrophenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The nitro group and iodine atoms play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diiodo-(4-nitrophenyl)arsane
- Diiodo-(2-nitrophenyl)arsane
- Triiodo-(3-nitrophenyl)arsane
Uniqueness
Diiodo-(3-nitrophenyl)arsane is unique due to its specific substitution pattern on the phenyl ring, which affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
6308-57-2 |
|---|---|
Formule moléculaire |
C6H4AsI2NO2 |
Poids moléculaire |
450.83 g/mol |
Nom IUPAC |
diiodo-(3-nitrophenyl)arsane |
InChI |
InChI=1S/C6H4AsI2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H |
Clé InChI |
UPLFXXCCZJERDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[As](I)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

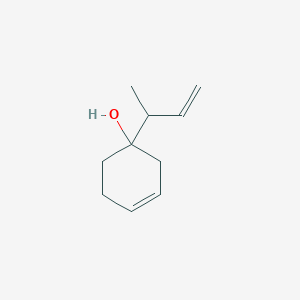
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
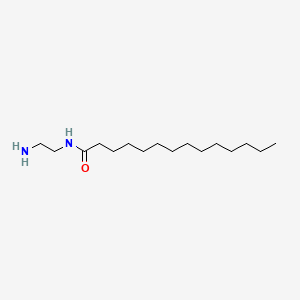
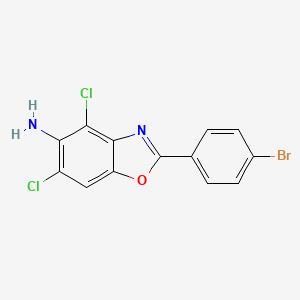
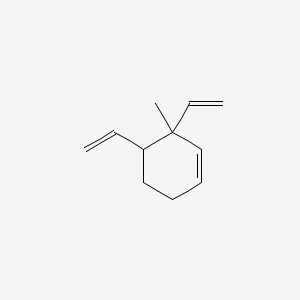
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
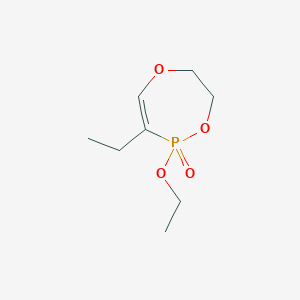


![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
